

physical and chemical characteristics of 5-Chloro-1-naphthaldehyde

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Compound of Interest

Compound Name: 5-Chloro-1-naphthaldehyde

Cat. No.: B176493

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5-Chloro-1-naphthaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and spectral characteristics of **5-Chloro-1-naphthaldehyde**. The information presented herein is intended to support research and development activities by providing a consolidated resource on this compound.

Chemical Identity and Physical Properties

5-Chloro-1-naphthaldehyde is a halogenated aromatic aldehyde. While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on the known characteristics of the parent compound, 1-naphthaldehyde, and related chlorinated naphthalene derivatives.

Table 1: Physical and Chemical Properties of **5-Chloro-1-naphthaldehyde** and Related Compounds

Property	5-Chloro-1-naphthaldehyde (Predicted/Inferred)	1-Naphthaldehyde (CAS: 66-77-3)	4-Chloro-1-naphthaldehyde
Molecular Formula	C ₁₁ H ₇ ClO	C ₁₁ H ₈ O	C ₁₁ H ₇ ClO
Molecular Weight	190.63 g/mol	156.18 g/mol	190.63 g/mol
Appearance	Likely a pale yellow to white crystalline solid or liquid	Colorless to pale yellow liquid	Not readily available
Melting Point	Estimated to be higher than 1-naphthaldehyde due to increased molecular weight and intermolecular forces.	1-2 °C[1]	Not readily available
Boiling Point	Predicted to be higher than 1-naphthaldehyde.	160-161 °C at 15 mmHg[1]	Not readily available
Density	Expected to be greater than 1-naphthaldehyde due to the presence of the heavier chlorine atom.	1.15 g/mL at 25 °C[1]	Not readily available
Solubility	Predicted to be soluble in common organic solvents (e.g., ethanol, ether, acetone, benzene) and insoluble in water. [1]	Soluble in ethanol, ether, acetone, benzene; insoluble in water.[1]	Not readily available
CAS Number	151222-57-0	66-77-3	Not readily available

Spectral Data

Detailed spectral data for **5-Chloro-1-naphthaldehyde** is not widely published. However, the expected spectral characteristics can be inferred from the analysis of 1-naphthaldehyde and other chlorinated aromatic compounds.

Table 2: Predicted Spectral Data for **5-Chloro-1-naphthaldehyde**

Technique	Expected Features
^1H NMR	Aromatic protons in the region of 7.5-9.5 ppm, with splitting patterns influenced by the chlorine and aldehyde substituents. An aldehyde proton singlet would be expected around 10.0 ppm.
^{13}C NMR	Aromatic carbons in the range of 120-140 ppm. A carbonyl carbon signal would be anticipated around 190 ppm. The carbon atom attached to the chlorine would show a characteristic chemical shift.
Infrared (IR)	A strong carbonyl (C=O) stretching band around 1700 cm^{-1} . C-H stretching of the aldehyde group around 2850 and 2750 cm^{-1} . Aromatic C=C stretching bands in the 1450 - 1600 cm^{-1} region. A C-Cl stretching band in the fingerprint region.
Mass Spectrometry (MS)	A molecular ion peak (M^+) at m/z 190 and an $\text{M}+2$ peak at m/z 192 with an approximate intensity ratio of 3:1, characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the aldehyde group (-CHO) and chlorine.

Chemical Reactivity and Stability

The reactivity of **5-Chloro-1-naphthaldehyde** is dictated by the aldehyde functional group and the chlorinated naphthalene ring system.

- **Aldehyde Group Reactivity:** The aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.
- **Aromatic Ring Reactivity:** The naphthalene ring is aromatic and can undergo electrophilic substitution reactions. The presence of the chlorine atom, an ortho-, para-director, and the aldehyde group, a meta-director, will influence the position of further substitution.
- **Stability:** The compound is expected to be stable under normal laboratory conditions. However, aldehydes can be prone to oxidation upon exposure to air over time.

Experimental Protocols

While a specific, validated protocol for the synthesis of **5-Chloro-1-naphthaldehyde** is not readily available in the literature, a plausible synthetic route can be designed based on established organic chemistry reactions. A potential method is the formylation of 1-chloronaphthalene.

Hypothetical Synthesis of 5-Chloro-1-naphthaldehyde via Vilsmeier-Haack Reaction

This protocol describes a hypothetical procedure for the synthesis of **5-Chloro-1-naphthaldehyde** from 1-chloronaphthalene. This is a theoretical protocol and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

- 1-Chloronaphthalene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Standard laboratory glassware and equipment for inert atmosphere reactions

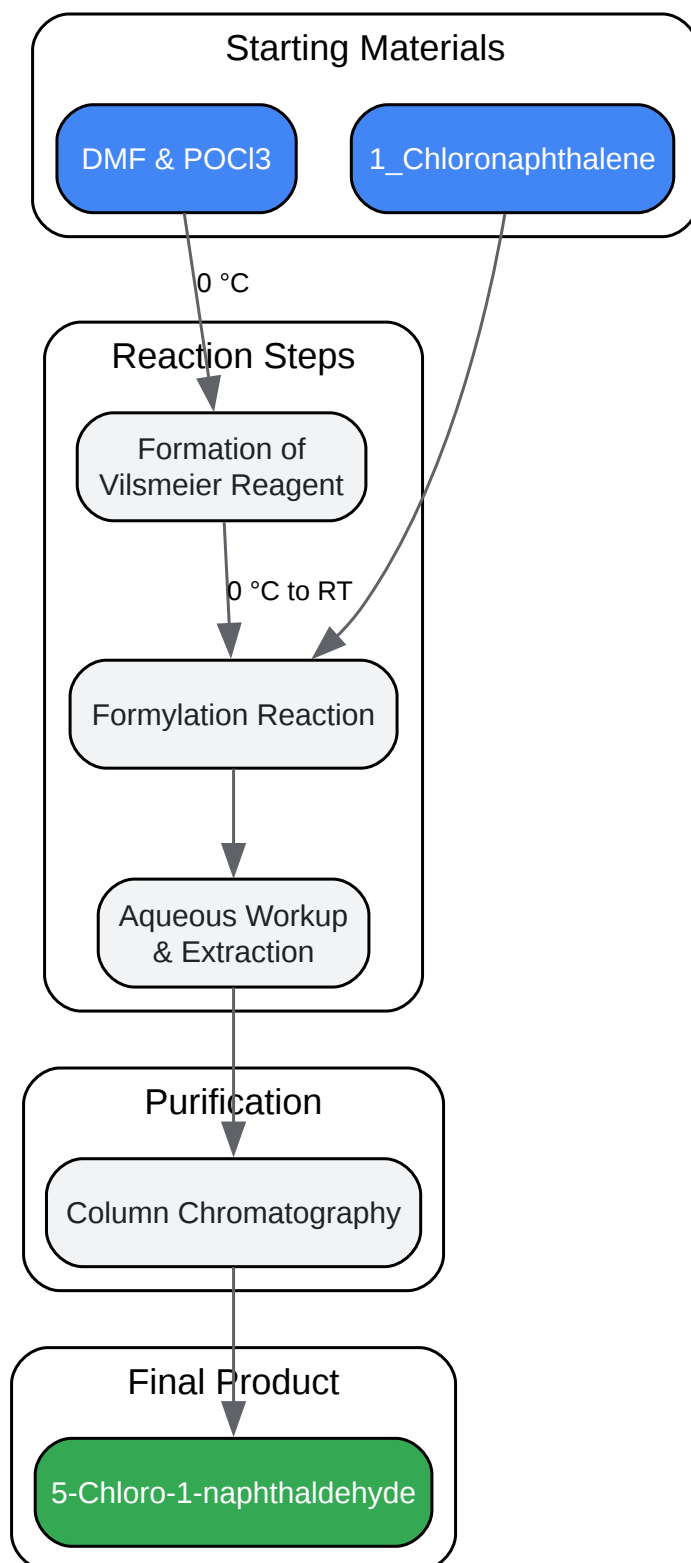
Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-chloronaphthalene in anhydrous dichloromethane under a nitrogen atmosphere.
- **Vilsmeier Reagent Formation:** Cool the solution to 0 °C in an ice bath. In a separate flask, slowly add phosphorus oxychloride to an equimolar amount of N,N-dimethylformamide at 0 °C to form the Vilsmeier reagent.
- **Formylation:** Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1-chloronaphthalene while maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
- **Extraction:** Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Isolation:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield **5-Chloro-1-naphthaldehyde**.

Visualizations

Logical Workflow for Hypothetical Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of **5-Chloro-1-naphthaldehyde**.



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References

- 1. 151222-57-0|5-Chloro-1-naphthaldehyde|BLD Pharm [bldpharm.com]
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